(Phe2,Orn8)-oxytocin is a synthetic analog of the natural peptide oxytocin, characterized by the substitution of phenylalanine at position 2 and ornithine at position 8. This modification enhances its receptor selectivity and biological activity compared to native oxytocin. The molecular formula for (Phe2,Orn8)-oxytocin is C42H65N13O11S2, and it features a disulfide bond crucial for maintaining its structural integrity and biological function .
(Phe2,Orn8)-oxytocin primarily acts as a selective agonist for the V1 vasopressin receptor. In vitro studies indicate that it induces sustained contractility in rabbit epididymis tissues with an EC50 value of 280 nM . The compound participates in various biochemical pathways, mimicking the actions of natural oxytocin while displaying unique pharmacological properties due to its structural modifications.
The biological activity of (Phe2,Orn8)-oxytocin includes:
The synthesis of (Phe2,Orn8)-oxytocin is typically achieved using solid-phase peptide synthesis techniques. The Merrifield solid-phase method is commonly employed, allowing for efficient assembly of peptide chains while facilitating the incorporation of non-standard amino acids such as ornithine. This method has revolutionized the synthesis of peptide analogs by enabling rapid modifications at specific positions to enhance biological activity and receptor selectivity .
(Phe2,Orn8)-oxytocin has several applications in research and medicine:
Interaction studies have demonstrated that (Phe2,Orn8)-oxytocin binds selectively to V1 vasopressin receptors. Comparative binding assays reveal that this compound does not exhibit significant affinity for V2 receptors, highlighting its specificity. These studies are crucial for understanding how structural modifications influence receptor selectivity and downstream signaling pathways .
Several compounds are structurally related to (Phe2,Orn8)-oxytocin, each exhibiting distinct biological profiles:
| Compound Name | Structural Modifications | Primary Activity |
|---|---|---|
| Oxytocin | Native structure | Uterine contraction |
| Arginine Vasopressin | Arginine at position 8 | Antidiuretic effects |
| [Phe2]vasotocin | Phenylalanine at position 2 | V1 receptor agonist |
| [Thr4,Gly7]oxytocin | Threonine and glycine | Enhanced uterotonic activity |
(Phe2,Orn8)-oxytocin stands out due to its selective action on V1 vasopressin receptors while maintaining some functional similarities with oxytocin. Its unique combination of structural features allows for targeted therapeutic applications not achievable with other related compounds .
(Phe²,Orn⁸)-oxytocin is a cyclic nonapeptide analogue of oxytocin where the tyrosine at position 2 is replaced with phenylalanine and the leucine at position 8 is substituted with ornithine [1]. This structural modification significantly alters the binding properties of the peptide to its receptor, making it a valuable research tool for understanding oxytocin receptor interactions [2] [3]. The synthesis of (Phe²,Orn⁸)-oxytocin requires precise methodologies to ensure high purity and correct disulfide bond formation between the cysteine residues at positions 1 and 6 [4].
Two primary strategies are employed for the solid-phase peptide synthesis of (Phe²,Orn⁸)-oxytocin: the Fluorenylmethoxycarbonyl/tert-butyl (Fmoc/tBu) strategy and the tert-Butyloxycarbonyl/Benzyl (Boc/Bzl) strategy [6]. Each approach offers distinct advantages and challenges for the synthesis of this oxytocin analogue [4] [6].
The Fmoc/tBu strategy utilizes milder conditions and orthogonal protection, making it particularly suitable for the synthesis of sensitive peptides like (Phe²,Orn⁸)-oxytocin [4] [7]. This approach typically employs a Rink Amide resin as the solid support, which provides the C-terminal amide functionality essential for oxytocin analogues [4]. The coupling reagents commonly used include HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) in combination with HOBt (1-Hydroxybenzotriazole) and DIEA (N,N-Diisopropylethylamine) [6] [7]. Fmoc deprotection is achieved using 20% piperidine in dimethylformamide, although recent improvements have shown that piperazine can serve as an effective substitute for the controlled substance piperidine [4] [7].
The Boc/Bzl strategy, while requiring harsher conditions including hydrogen fluoride for final cleavage, offers advantages such as higher peptide solubility during synthesis and is particularly effective for difficult sequences [6]. This approach typically uses MBHA (4-Methylbenzhydrylamine) resin as the solid support and DCC (Dicyclohexylcarbodiimide) with HOBt as coupling reagents [6] [11].
Table 1 below compares the key features of these two SPPS protocols for the synthesis of (Phe²,Orn⁸)-oxytocin:
| Protocol | Solid Support | Coupling Reagents | Deprotection | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Fmoc/tBu Strategy | Rink Amide Resin | HBTU/HOBt/DIEA | 20% Piperidine in DMF | Milder conditions, orthogonal protection | Higher reagent cost |
| Boc/Bzl Strategy | MBHA Resin | DCC/HOBt | Trifluoroacetic acid | Higher peptide solubility, good for difficult sequences | Requires hydrogen fluoride for final cleavage |
The synthesis of (Phe²,Orn⁸)-oxytocin typically follows a linear sequence starting from the C-terminal glycine amide and proceeding toward the N-terminal cysteine [4] [6]. Each amino acid is added sequentially with careful monitoring of coupling efficiency, often using the Kaiser test to ensure complete reactions [28]. Multiple coupling steps may be necessary for sterically hindered residues to achieve high coupling yields [28].
Recent advancements in SPPS protocols for oxytocin analogues include on-resin disulfide bond formation using iodine oxidation, which has been shown to produce high purity products with excellent bioactivity [4] [7]. This approach allows for the simultaneous cleavage of the peptide from the resin and removal of side-chain protecting groups with trifluoroacetic acid containing appropriate scavengers [4].
The successful synthesis of (Phe²,Orn⁸)-oxytocin requires careful consideration of side chain protection strategies to prevent unwanted reactions during peptide assembly [9] [10]. The presence of reactive functional groups in several amino acids necessitates selective protection and deprotection approaches [8] [9].
Cysteine residues at positions 1 and 6 require particular attention as they form the disulfide bridge essential for the biological activity of (Phe²,Orn⁸)-oxytocin [15]. Several protecting groups are available for cysteine, including trityl (Trt), acetamidomethyl (Acm), tert-butylthio (StBu), and tert-butyl (tBu) [9] [15]. The choice of protecting group depends on the desired disulfide formation strategy [10] [15]. For regioselective disulfide formation, orthogonal protection using different protecting groups for each cysteine residue is often employed [13] [15].
Ornithine at position 8, a key modification site in (Phe²,Orn⁸)-oxytocin, requires protection of its side chain amino group to prevent unwanted acylation during peptide synthesis [5] [9]. Common protecting groups for ornithine include tert-butyloxycarbonyl (Boc), 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (ivDde), and benzyloxycarbonyl (Z) [9] [10]. The choice depends on the overall protection strategy and the desired orthogonality with other protecting groups [9] [13].
Phenylalanine at position 2 does not require side chain protection as it lacks reactive functional groups [9] [10]. However, its incorporation at this position is critical for the receptor binding properties of the analogue [32] [34].
Asparagine and glutamine at positions 4 and 5 require protection of their side chain amide groups to prevent dehydration and other side reactions [9] [13]. Trityl (Trt) is commonly used in Fmoc-based strategies, while xanthyl (Xan) is preferred in Boc-based approaches [9] [10].
Table 2 provides a detailed overview of the side chain protection strategies for each amino acid in (Phe²,Orn⁸)-oxytocin:
| Amino Acid | Functional Group | Common Protecting Groups | Cleavage Conditions | Considerations for (Phe²,Orn⁸)-Oxytocin |
|---|---|---|---|---|
| Cysteine (Cys) | Thiol (-SH) | Trt, Acm, StBu, tBu, Mob | TFA (Trt), I₂ (Acm), TCEP (StBu) | Critical for disulfide bond formation; Acm allows selective disulfide formation |
| Ornithine (Orn) | Side chain amine (-NH₂) | Boc, Fmoc, Z, ivDde | TFA (Boc), Hydrazine (ivDde) | Key modification site in (Phe²,Orn⁸)-oxytocin; requires orthogonal protection to α-amino groups |
| Phenylalanine (Phe) | None | No protection required | N/A | No side chain protection needed; substitution at position 2 affects receptor binding |
| Asparagine (Asn) | Side chain amide (-CONH₂) | Trt, Xan | TFA | Protect to prevent side reactions during coupling |
| Glutamine (Gln) | Side chain amide (-CONH₂) | Trt, Xan | TFA | Protect to prevent side reactions during coupling |
| Isoleucine (Ile) | None | No protection required | N/A | No protection needed; hydrophobic residue affects folding |
| Proline (Pro) | None | No protection required | N/A | Affects peptide conformation and cyclization |
| Glycine (Gly) | None | No protection required | N/A | C-terminal amidation important for bioactivity |
In Fmoc-based strategies, the side chain protecting groups are typically removed during the final cleavage step using trifluoroacetic acid with appropriate scavengers [13]. The composition of the cleavage cocktail must be carefully optimized to prevent side reactions, particularly for sensitive residues like cysteine [13] [15].
For selective disulfide bond formation, a common approach involves the use of orthogonal cysteine protection [15]. For example, one cysteine may be protected with trityl, which is removed during the standard trifluoroacetic acid cleavage, while the other is protected with acetamidomethyl, which remains intact during cleavage and can be subsequently removed using iodine or mercury salts [15] [16]. This allows for controlled, regioselective disulfide bond formation [15] [16].
The formation of the correct disulfide bond between cysteine residues at positions 1 and 6 is crucial for the biological activity of (Phe²,Orn⁸)-oxytocin [16] [17]. This process, known as oxidative folding, requires careful optimization to ensure high yields of correctly folded peptide while minimizing the formation of misfolded products or oligomers [16] [19].
Several oxidative folding techniques have been developed for the synthesis of (Phe²,Orn⁸)-oxytocin and related analogues [16] [17]. These include air oxidation, dimethyl sulfoxide (DMSO) oxidation, glutathione-mediated oxidation, iodine oxidation, and enzymatic methods using protein disulfide isomerase (PDI) [16] [17] [21].
Air oxidation is the simplest approach, conducted at slightly alkaline pH (8.0-8.5) in dilute peptide solutions (0.1-0.5 mg/mL) [16] [17]. While straightforward and inexpensive, this method is relatively slow, often requiring 24-48 hours for completion, and may result in lower yields due to competing side reactions [16] [17].
DMSO oxidation offers a faster alternative, typically employing 5-20% DMSO at pH 7-8 [16] [17]. This method can complete the oxidation within 4-24 hours but may also lead to side reactions such as methionine oxidation if present in the sequence [16] [17].
Glutathione-mediated oxidation mimics the physiological environment using a mixture of reduced and oxidized glutathione (GSH/GSSG) at a ratio of approximately 10:1 and pH 7.4 [17] [21]. This approach provides good control over the redox potential but requires additional purification steps to remove the glutathione adducts [17] [21].
Iodine oxidation represents one of the most rapid methods, capable of forming disulfide bonds within 15-60 minutes [4] [16]. This technique can be performed in solution using iodine in acetic acid or methanol, or directly on the resin with the fully protected peptide chains [4] [7]. While efficient, iodine oxidation may lead to side reactions with sensitive residues such as tryptophan or methionine [16] [17].
Enzymatic methods using protein disulfide isomerase offer the highest regioselectivity and can be particularly valuable for complex peptides with multiple disulfide bonds [17] [21]. However, these approaches are more expensive and may face challenges related to enzyme stability [17] [21].
Table 3 summarizes the key parameters for optimizing the oxidative folding of (Phe²,Orn⁸)-oxytocin:
| Parameter | Optimal Range | Effect on (Phe²,Orn⁸)-Oxytocin Folding | Critical Considerations |
|---|---|---|---|
| Peptide Concentration | 0.05-0.5 mg/mL | Lower concentrations (0.1 mg/mL) minimize aggregation and intermolecular disulfide formation | Higher concentrations lead to aggregation; too dilute conditions are impractical for scale-up |
| pH | 7.5-8.5 | pH 8.0 provides optimal balance between folding rate and side reactions | pH > 8.5 increases risk of side reactions; pH < 7.0 slows folding significantly |
| Temperature | 4-25°C | 10°C slows reaction but improves correct disulfide pairing | Higher temperatures accelerate folding but may increase misfolding |
| Redox Buffer Composition | GSH/GSSG (10:1 to 1:1) | GSH/GSSG ratio of 5:1 provides optimal redox potential for oxytocin analogues | Redox buffer composition determines equilibrium between reduced and oxidized species |
| Co-solvents | 5-20% DMSO, 10-30% ACN | DMSO (10%) accelerates disulfide formation while maintaining correct pairing | Co-solvents can improve solubility but may affect folding pathway |
| Additives | Urea (1-2M), L-Arg (0.5-1M) | L-Arg (0.5M) prevents aggregation and improves solubility | Additives can prevent aggregation but require additional purification steps |
| Folding Time | 4-48 hours | 12-24 hours typically sufficient for complete folding | Insufficient time leads to incomplete folding; excessive time may cause disulfide scrambling |
| Monitoring Methods | RP-HPLC, MS, Bioassay | RP-HPLC retention time shifts upon correct disulfide formation | Multiple analytical methods ensure correct folding confirmation |
Recent advancements in oxidative folding techniques include the development of biomimetic approaches that accelerate disulfide exchange rates [16]. For instance, organic oxidative folding performed under organic solvents has been shown to yield correctly folded cysteine-rich peptides instantaneously without observable misfolded products [16]. This approach can provide enormous rate accelerations up to 113,200-fold compared to conventional aqueous oxidative folding strategies [16].
For (Phe²,Orn⁸)-oxytocin, on-resin disulfide bond formation using iodine has emerged as a particularly efficient method [4] [7]. In this approach, the removal of the acetamidomethyl protecting groups of cysteine and cyclization forming the disulfide bond are carried out simultaneously using iodine on the resin with the fully protected peptide chains [4] [7]. This method has been shown to produce high purity oxytocin analogues with excellent bioactivity [4] [7].
The purification of (Phe²,Orn⁸)-oxytocin after synthesis and oxidative folding is a critical step to ensure high purity and biological activity [23] [24]. Various chromatographic techniques are employed, often in a multi-step purification strategy, to remove impurities such as deletion sequences, oxidized products, and misfolded isomers [23] [28].
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used method for the purification of (Phe²,Orn⁸)-oxytocin and related peptides [23] [24]. This technique separates peptides based on their hydrophobicity using a non-polar stationary phase (typically C18, C8, or C4) and a polar mobile phase consisting of water and acetonitrile with 0.1% trifluoroacetic acid as an ion-pairing reagent [23] [26]. The separation is achieved through a gradient elution, typically starting with a low percentage of organic solvent and gradually increasing to a higher percentage [23] [26].
Ion-exchange chromatography provides another valuable approach for purifying (Phe²,Orn⁸)-oxytocin, particularly as an initial capture step [24] [30]. This method separates peptides based on their charge using either cation-exchange (for positively charged peptides) or anion-exchange (for negatively charged peptides) resins [24] [30]. Given the basic nature of (Phe²,Orn⁸)-oxytocin due to the ornithine residue at position 8, cation-exchange chromatography is particularly effective [30]. The peptide is typically eluted using a salt gradient, such as sodium chloride or ammonium acetate [24] [30].
Size-exclusion chromatography can be employed as a polishing step to remove aggregates and dimers formed during the oxidative folding process [23] [25]. This technique separates peptides based on their molecular size using porous matrices such as dextran or polyacrylamide [23] [25]. Smaller peptides enter the pores and are retained longer, while larger aggregates elute earlier [23] [25].
Affinity chromatography and hydrophobic interaction chromatography represent additional options for specific purification challenges [24] [25]. Affinity methods using immobilized metal ions can be particularly useful for peptides containing histidine residues, while hydrophobic interaction chromatography provides an alternative approach for separating peptides based on hydrophobic interactions under non-denaturing conditions [24] [25].
Table 4 outlines a comprehensive chromatographic purification strategy for (Phe²,Orn⁸)-oxytocin:
| Purification Step | Recommended Method | Conditions | Expected Results | Critical Parameters |
|---|---|---|---|---|
| Initial Capture | Cation Exchange Chromatography | pH 5.0-6.0, gradient elution with NaCl (0-500 mM) | Removal of charged impurities, ~80% purity | Buffer pH affects peptide charge and binding; loading capacity critical for yield |
| Intermediate Purification | Reversed-Phase HPLC (C18) | Gradient: 15-40% ACN with 0.1% TFA over 30 min | Removal of hydrophobic variants, ~95% purity | Gradient slope affects resolution; temperature control important for reproducibility |
| Polishing | Size-Exclusion Chromatography | Isocratic elution with 30% ACN, 0.1% TFA | Removal of aggregates and dimers, >98% purity | Flow rate affects resolution; sample volume should be <2% of column volume |
| Analytical Confirmation | Analytical RP-HPLC | Gradient: 15-40% ACN with 0.1% TFA over 20 min | Single peak with correct retention time | System suitability tests ensure reliable quantification |
For the purification of (Phe²,Orn⁸)-oxytocin specifically, several considerations must be taken into account [26] [27]. The peptide typically elutes at approximately 25-30% acetonitrile on a C18 column with a standard gradient [26] [28]. The presence of the disulfide bond results in a more compact structure compared to the reduced form, leading to a shorter retention time [23] [28]. Additionally, the substitution of phenylalanine at position 2 and ornithine at position 8 alters the hydrophobicity and charge of the peptide compared to native oxytocin, affecting its chromatographic behavior [26] [28].
Recent advancements in purification techniques include the development of solid-phase extraction methods with gradient elution for semi-preparative peptide purification [28]. This approach allows for the purification of significant amounts of peptide in one step with good yields and low solvent consumption, without requiring specialized equipment [28]. The method involves calculating the percentage of organic modifier needed to elute the target peptide based on its retention time in analytical HPLC, and then designing an appropriate elution program [28].
(Phe2,Orn8)-oxytocin demonstrates potent and selective agonist activity at the human vasopressin V1a receptor subtype [1]. Binding studies using CHO cells stably transfected with human V1a receptors revealed a high-affinity interaction with a dissociation constant (Ki) of 11 nM [1]. This represents the primary pharmacological target for this synthetic oxytocin analogue.
Functional characterization demonstrates that (Phe2,Orn8)-oxytocin stimulates inositol phosphate accumulation in a dose-dependent manner through V1a receptor activation [1]. The activation constant (Kact) for this response is 1.7 nM, which closely parallels the binding affinity and indicates efficient receptor coupling to the Gq/G11 protein signaling pathway [1]. The maximal efficacy for inositol phosphate stimulation is slightly lower than that observed with the endogenous ligand arginine vasopressin, characterizing (Phe2,Orn8)-oxytocin as a partial agonist at human V1a receptors [1].
The specificity of V1a receptor activation was confirmed using SR-49059, a selective V1a receptor antagonist, which completely abolished the stimulatory effects of (Phe2,Orn8)-oxytocin on inositol phosphate accumulation [1]. This pharmacological validation establishes the V1a receptor-mediated mechanism of action.
In native biological systems, (Phe2,Orn8)-oxytocin exhibits sustained contractile effects in rabbit epididymis with an EC50 value of 280 nM [2] [3] [4]. Studies in bovine zona fasciculata cells demonstrate that the compound stimulates both inositol phosphate accumulation (Kact = 0.41 ± 0.03 nM) and cortisol secretion (Kact = 1.4 ± 0.3 pM), confirming functional V1a receptor agonism in physiologically relevant tissues [1].
(Phe2,Orn8)-oxytocin exhibits markedly reduced affinity for the human oxytocin receptor compared to its primary V1a target [1]. Competitive binding studies using CHO cells expressing human oxytocin receptors demonstrate that the Ki value for oxytocin receptor binding is at least 44-fold higher than the 11 nM observed for V1a receptors, indicating a Ki greater than 484 nM [1].
This reduced binding affinity translates to altered functional activity at oxytocin receptors. Unlike its agonist properties at V1a receptors, (Phe2,Orn8)-oxytocin functions as an antagonist at human oxytocin receptors [1] [5]. The compound fails to stimulate inositol phosphate accumulation at concentrations up to 1 μM and instead fully inhibits oxytocin-induced inositol phosphate responses [1].
The antagonist activity at oxytocin receptors has been confirmed in multiple experimental systems. Studies using cloned human oxytocin receptors expressed in COS-1 cells demonstrated that [Phe2,Orn8]vasotocin (the vasotocin analogue with identical structural modifications) acts as an oxytocin receptor antagonist [5]. The inactivation constant (Kinact) for this antagonist activity is similar to the binding Ki value, indicating competitive inhibition [1].
Structural analysis reveals that the phenylalanine substitution at position 2 and ornithine substitution at position 8 significantly alter the molecular recognition pattern required for oxytocin receptor activation while maintaining antagonist binding capability [6] [7]. The distal N-terminus of the oxytocin receptor, particularly residue Arg34, plays a crucial role in agonist-specific binding epitopes, and modifications in (Phe2,Orn8)-oxytocin likely disrupt these essential agonist-receptor interactions [7].
(Phe2,Orn8)-oxytocin demonstrates significant selectivity against human vasopressin V2 receptors, with binding affinity at least 44-fold lower than its affinity for V1a receptors [1]. The Ki value for V2 receptor binding exceeds 484 nM, representing poor affinity compared to the 11 nM Ki observed at V1a receptors [1].
Despite this low binding affinity, (Phe2,Orn8)-oxytocin retains some functional activity at V2 receptors when tested at higher concentrations [1]. The compound induces dose-dependent accumulation of cyclic adenosine monophosphate (cAMP) through V2 receptor activation, consistent with the typical Gs protein coupling pathway for this receptor subtype [1]. However, no saturation of the cAMP response could be observed due to the very low affinity, indicating that therapeutically relevant V2 receptor activation is unlikely at physiological concentrations [1].
Comparative studies across species reveal important pharmacological differences in V2 receptor selectivity. While (Phe2,Orn8)-oxytocin maintains selectivity for V1a over V2 receptors in human and bovine systems, this selectivity profile is lost in rat tissues where the compound exhibits non-selective properties with significantly reduced affinity for V1a receptors (Ki = 478 nM) [1]. These species differences highlight the importance of human-specific receptor characterization for therapeutic applications.
The selectivity against V2 receptors is pharmacologically advantageous as it minimizes unwanted antidiuretic effects that could result from V2 receptor activation [1]. This profile contrasts with compounds like desmopressin (dDAVP), which exhibits mixed V2/V1b pharmacology and can produce significant antidiuretic activity [1].
(Phe2,Orn8)-oxytocin exhibits complex pharmacological properties at uterine myometrial receptors, primarily functioning as an antagonist rather than an agonist [5] [8]. Studies using human myometrial cell cultures expressing high concentrations of oxytocin receptors demonstrate that related compounds in this structural class, such as [Mpa1,d-Tyr(Et)2,Thr4,Orn8]-oxytocin, inhibit oxytocin-induced intracellular calcium mobilization with an IC50 value of 5 nmol/L [8].
The antagonist activity at myometrial receptors appears to involve multiple receptor subtypes. While these compounds bind selectively to oxytocin receptors in rabbit myometrium, they demonstrate high affinity for V1 vasopressin receptors in human myometrium [8]. This dual receptor interaction contributes to the overall uterine relaxant effects observed with oxytocin antagonists containing ornithine at position 8 [8].
Functional studies reveal that the uterine relaxant effects result not only from oxytocin receptor blockade but also from interactions with V1 vasopressin receptors present in human myometrial tissue [8]. Competition binding experiments using human myometrial membranes show that compounds with the [Phe2,Orn8] structural modification bind with affinities similar to selective V1 antagonists like d(CH2)5TyrMeAVP [8].